Product packaging for 1-(Bromomethyl)-3-chloro-2-methoxybenzene(Cat. No.:CAS No. 1044256-94-1)

1-(Bromomethyl)-3-chloro-2-methoxybenzene

Cat. No.: B2888712
CAS No.: 1044256-94-1
M. Wt: 235.51
InChI Key: PUIPBPXMJUKBQA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzylic and Substituted Methoxybenzene Systems

The reactivity of 1-(Bromomethyl)-3-chloro-2-methoxybenzene is best understood by examining its two key structural components: the halogenated benzylic system and the substituted methoxybenzene core.

Halogenated Benzylic Systems: The bromomethyl group (-CH2Br) attached to the benzene (B151609) ring defines this compound as a benzylic halide. The carbon atom adjacent to an aromatic ring is known as the benzylic position, and it exhibits unique reactivity. libretexts.org C-H bonds at the benzylic position are weaker than typical sp³ hybridized C-H bonds because the benzylic radical formed upon homolysis is resonance-stabilized by the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com This inherent stability facilitates reactions at this site, such as free-radical bromination. khanacademy.orgchemistrysteps.com

Consequently, benzylic halides like this compound are highly reactive substrates for nucleophilic substitution reactions (both SN1 and SN2). khanacademy.org The stability of the benzylic carbocation intermediate in SN1 reactions and the accessibility of the benzylic carbon in SN2 reactions contribute to their enhanced reactivity compared to simple alkyl halides. libretexts.org

Substituted Methoxybenzene Systems: The benzene ring of the title compound is decorated with a chloro group and a methoxy (B1213986) group. These substituents profoundly influence the electronic properties of the aromatic ring and, therefore, its reactivity in reactions such as electrophilic aromatic substitution. lumenlearning.com

Methoxy Group (-OCH3): The methoxy group is a powerful activating group. lumenlearning.com While the oxygen atom is electronegative and withdraws electron density inductively, its non-bonding electrons can be donated to the aromatic ring through resonance (a +R effect). minia.edu.eg This resonance effect is dominant, increasing the electron density of the ring and making it significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.com It directs incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene. minia.edu.eg This is due to their strong inductive electron-withdrawing effect (-I effect). lumenlearning.com However, like the methoxy group, they possess lone pairs of electrons that can be donated via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. lumenlearning.com

The interplay of the activating methoxy group and the deactivating chloro group on the same aromatic ring creates a specific electronic environment that can be exploited in multi-step syntheses.

Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The high reactivity of the benzylic bromide is the cornerstone of its utility. This functional group serves as an electrophilic handle, readily undergoing nucleophilic substitution with a wide array of nucleophiles.

This reactivity allows for the facile introduction of the 3-chloro-2-methoxybenzyl moiety into various molecular scaffolds. For instance, it can be used to alkylate amines, phenols, thiols, and carbanions, forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This process, known as benzylation, is a fundamental transformation in organic synthesis, often employed for the construction of more complex target molecules. wikipedia.org The substituted benzyl (B1604629) group can impart specific steric and electronic properties to the target molecule or serve as a precursor for further functional group transformations.

While specific, documented syntheses utilizing this compound are proprietary or embedded within complex synthetic schemes in patent literature, its structural motifs are found in molecules of pharmaceutical and materials science interest. For example, chloro and methoxy ring-disubstituted aromatic compounds are precursors in the synthesis of various biologically active molecules. researchgate.net The strategic placement of the chloro and methoxy groups on the benzyl unit allows for fine-tuning of properties such as lipophilicity and electronic character in the final product, making it a valuable building block for medicinal chemistry and materials research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO B2888712 1-(Bromomethyl)-3-chloro-2-methoxybenzene CAS No. 1044256-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPBPXMJUKBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of 1 Bromomethyl 3 Chloro 2 Methoxybenzene

Electrophilic Reactivity of the Benzylic Bromine Moiety

The bromomethyl group attached to the benzene (B151609) ring is a key site for nucleophilic attack. The reactivity of this benzylic bromide is significantly enhanced compared to a typical primary alkyl bromide due to the proximity of the aromatic ring, which can stabilize transition states and intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution at the benzylic carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzene ring.

Primary benzylic halides, such as 1-(bromomethyl)-3-chloro-2-methoxybenzene, can undergo reactions via both SN1 and SN2 pathways. The SN1 mechanism involves the formation of a benzylic carbocation intermediate, which is stabilized by resonance with the adjacent benzene ring. pearson.com The SN2 mechanism, on the other hand, is a concerted process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. quora.com

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The benzylic bromine of this compound is susceptible to displacement by a range of nucleophiles.

Amines: Primary and secondary amines can react to form the corresponding substituted benzylamines. These reactions are crucial in the synthesis of various nitrogen-containing compounds.

Thiols: Thiolate anions, being excellent nucleophiles, readily displace the bromide to form thioethers.

Alkoxides: Alkoxide ions, such as methoxide (B1231860) or ethoxide, can be used to synthesize the corresponding benzyl (B1604629) ethers.

The choice between SN1 and SN2 mechanisms in these reactions is nuanced. Strong, unhindered nucleophiles in polar aprotic solvents tend to favor the SN2 pathway. Conversely, weaker nucleophiles in polar protic solvents, which can stabilize the carbocation intermediate, may promote the SN1 mechanism.

Illustrative Nucleophilic Substitution Reactions of this compound
NucleophileProductPredominant PathwayTypical Reaction Conditions
Ammonia (NH₃)(3-Chloro-2-methoxyphenyl)methanamineSN2Excess NH₃ in Ethanol
Sodium thiomethoxide (NaSCH₃)1-(Methylthiomethyl)-3-chloro-2-methoxybenzeneSN2DMF or Acetone (B3395972)
Sodium methoxide (NaOCH₃)1-(Methoxymethyl)-3-chloro-2-methoxybenzeneSN1/SN2Methanol
Impact of Substituents on Reaction Kinetics and Selectivity

The methoxy (B1213986) (-OCH₃) and chloro (-Cl) substituents on the benzene ring exert significant electronic effects that influence the rate and mechanism of nucleophilic substitution.

Methoxy Group (-OCH₃): Located at the ortho position to the bromomethyl group, the methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its primary effect on benzylic substitution is the stabilization of a potential benzylic carbocation intermediate in an SN1 reaction through resonance. This stabilization can accelerate the rate of SN1 reactions. In an SN2 reaction, its inductive electron-withdrawing effect can slightly increase the electrophilicity of the benzylic carbon, though this effect is generally less pronounced.

Chloro Group (-Cl): Positioned meta to the bromomethyl group, the chloro substituent is an electron-withdrawing group through induction and a weak electron-donating group through resonance. Its primary influence is inductive withdrawal, which destabilizes a potential benzylic carbocation. This effect would be expected to slow down an SN1 reaction. For an SN2 reaction, the inductive withdrawal increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack and thus potentially increasing the reaction rate.

The net effect on the reaction pathway is a balance of these competing influences. The strong resonance stabilization from the ortho-methoxy group likely plays a dominant role in favoring an SN1 pathway, especially with weaker nucleophiles and polar protic solvents. However, with strong nucleophiles, the SN2 mechanism remains a competitive pathway.

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents.

Directing Effects of Methoxy, Chloro, and Bromomethyl Substituents

The regiochemical outcome of an EAS reaction is determined by the combined directing effects of the three substituents on the ring.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. stackexchange.com It donates electron density to the ring through resonance, particularly at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to electrophilic attack.

Chloro Group (-Cl): Halogens are deactivating yet ortho, para-directing groups. youtube.com While the inductive effect of chlorine withdraws electron density from the ring, making it less reactive than benzene, the lone pairs on the chlorine atom can donate electron density through resonance to the ortho and para positions, directing incoming electrophiles to these sites.

Bromomethyl Group (-CH₂Br): This group is deactivating and meta-directing. The electron-withdrawing nature of the bromine atom makes the attached methyl group, and by extension the entire substituent, inductively electron-withdrawing. This deactivates the ring and directs incoming electrophiles to the meta position.

In a polysubstituted benzene ring, the most strongly activating ortho, para-directing group generally controls the position of substitution. In this case, the methoxy group is the most powerful activating director.

Regioselectivity and Isomer Distribution in EAS Reactions

The positions on the benzene ring available for substitution are C4, C5, and C6. The directing effects of the substituents will determine the major product(s).

The methoxy group at C2 directs ortho (to C1, which is blocked, and C3, which is also blocked) and para (to C5).

The chloro group at C3 directs ortho (to C2 and C4) and para (to C6).

The bromomethyl group at C1 directs meta (to C3, which is blocked, and C5).

Considering these directing effects, the C5 position is strongly favored as it is para to the strongly activating methoxy group and meta to the deactivating bromomethyl group. The C4 and C6 positions are also activated to some extent by the ortho, para-directing chloro group. However, the influence of the methoxy group is generally dominant. Steric hindrance may also play a role in favoring substitution at the less hindered positions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position of SubstitutionDirecting Influence of -OCH₃ (at C2)Directing Influence of -Cl (at C3)Directing Influence of -CH₂Br (at C1)Predicted Major Product(s)
C4-ortho-Minor
C5para-metaMajor
C6-para-Minor

For a typical EAS reaction like nitration (using HNO₃/H₂SO₄), the major product would be 1-(bromomethyl)-3-chloro-2-methoxy-5-nitrobenzene. The formation of other isomers would be expected to be significantly lower.

Reductive Transformations of the Bromomethyl Group

The bromomethyl group of this compound is susceptible to reductive transformations, primarily involving the cleavage of the carbon-bromine bond. Common methods for the reduction of such benzylic halides include catalytic hydrogenation and hydride-based reductions.

Catalytic Hydrogenation: Catalytic hydrogenation is an effective method for the reductive dehalogenation of aryl bromides. researchwithrutgers.comorganic-chemistry.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org For benzylic bromides, this reaction proceeds under neutral conditions and can be highly selective. organic-chemistry.org Bromides are generally reduced more readily than chlorides, which would allow for the selective reduction of the bromomethyl group in this compound while leaving the chloro substituent on the aromatic ring intact. organic-chemistry.org The general mechanism involves the oxidative addition of the benzylic bromide to the metal surface, followed by hydrogenolysis to yield the corresponding methyl group and hydrogen bromide.

Arene hydrogenation can also lead to the saturation of the aromatic ring, typically proceeding with high cis-selectivity. u-tokyo.ac.jpnih.gov However, this usually requires more forcing conditions than the reduction of a benzylic halide. uni-muenster.deresearchgate.net

Hydride Reductions: Complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of reducing alkyl halides. youtube.comlibretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org The reduction of benzylic halides, such as the bromomethyl group, is particularly rapid. For instance, benzyl bromide undergoes complete conversion in just one minute with LiAlH₄. youtube.com The reactivity order for halides is generally I > Br > Cl. youtube.comvt.edu

Sodium borohydride can also reduce organic halides, with the reaction believed to occur via an SN2 displacement mechanism. vt.edu The reduction of primary benzylic halides is generally efficient. vt.edumasterorganicchemistry.com The choice of reducing agent and reaction conditions can be tailored to achieve the desired transformation.

Table 1: Comparison of Reducing Agents for Benzylic Bromides

Reagent Typical Conditions Reactivity Selectivity
H₂/Pd-C H₂ gas, Pd/C catalyst, RT High Generally selective for C-Br over C-Cl bond organic-chemistry.org
LiAlH₄ Anhydrous ether or THF Very High Reduces many functional groups
NaBH₄ Protic solvents (e.g., EtOH, MeOH) Moderate More selective than LiAlH₄, won't reduce esters or amides masterorganicchemistry.com

Oxidative Reactions Involving the Methoxy Substituent

The methoxy group on the aromatic ring of this compound can undergo oxidative reactions, most notably O-demethylation. This transformation converts the methoxy group into a hydroxyl group, yielding a phenol. nih.gov

Several reagents and conditions can effect the oxidation of methoxyarenes. acs.org Peracid oxidation, for example, can hydroxylate activated aromatic compounds. acs.orgnih.gov This type of reaction is considered an electrophilic aromatic substitution. acs.orgnih.gov In some cases, oxidative reactions can lead to the formation of quinones, particularly with phenols that have methoxy and bromo groups in the ortho or para positions. rsc.org

Comparative Reactivity with Related Halogenated Aromatic Compounds

The reactivity of this compound is influenced by the interplay of its three substituents on the benzene ring.

Nucleophilic Substitution: The bromomethyl group makes the compound highly reactive towards nucleophilic substitution. Benzylic halides are significantly more reactive than alkyl halides in SN reactions because the benzene ring stabilizes the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through resonance. pearson.comrajdhanicollege.ac.inpearson.com The reactivity of benzylic halides is also greater than that of vinyl and aryl halides, where the halogen is directly attached to an sp² hybridized carbon. guidechem.comquora.com

Reductive Dehalogenation: In the context of reductive dehalogenation, the C-Br bond of the bromomethyl group is considerably more labile than the C-Cl bond on the aromatic ring. organic-chemistry.org This difference in reactivity allows for selective dehalogenation. Catalytic hydrogenation, for instance, can remove the bromo group under conditions where the chloro group remains unaffected. researchwithrutgers.comorganic-chemistry.org Reductive dehalogenation of aryl halides can also be achieved using reagents like sodium sulfite (B76179) in an aqueous medium, particularly for substrates that can tautomerize. rsc.org Microbial degradation is another pathway for the dehalogenation of halogenated aromatic compounds. nih.govnih.gov

Derivatization Strategies and Analogs of 1 Bromomethyl 3 Chloro 2 Methoxybenzene

Synthesis of Substituted Benzyl (B1604629) Derivatives via Nucleophilic Trapping

The primary site of reactivity on 1-(Bromomethyl)-3-chloro-2-methoxybenzene is the benzylic carbon, which is highly susceptible to nucleophilic attack due to the stability of the ensuing transition state and the good leaving group potential of the bromide ion. This reactivity is harnessed in nucleophilic trapping strategies to synthesize a wide array of substituted benzyl derivatives. The reaction typically follows an SN2 mechanism, leading to the displacement of the bromide by various nucleophiles.

This transformation is fundamental for introducing the 3-chloro-2-methoxybenzyl moiety into different molecular scaffolds. A range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to generate ethers, amines, thioethers, and alkylated products, respectively. The reaction conditions are generally mild, often requiring a suitable solvent and a base to deprotonate the nucleophile if necessary.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Class Resulting Structure
Azide Sodium Azide (NaN₃) Benzyl Azide 1-(Azidomethyl)-3-chloro-2-methoxybenzene
Cyanide Potassium Cyanide (KCN) Benzyl Nitrile (3-Chloro-2-methoxyphenyl)acetonitrile
Thiophenoxide Sodium Thiophenoxide (NaSPh) Thioether This compound
Phenoxide Sodium Phenoxide (NaOPh) Benzyl Ether 1-Chloro-2-methoxy-3-(phenoxymethyl)benzene

These reactions demonstrate the utility of this compound as a versatile electrophile for installing a functionalized benzyl group.

Carbon-Carbon Bond Forming Reactions

Beyond substitution with heteroatom nucleophiles, this compound is a valuable substrate for carbon-carbon bond-forming reactions, enabling the construction of more complex carbon skeletons.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. uwindsor.ca While the benzylic bromide is typically used in alkylation reactions, the aryl chloride on the ring can participate in cross-coupling, although it is generally less reactive than aryl bromides or iodides. researchgate.net More commonly, a related precursor such as 1-bromo-3-chloro-2-methoxybenzene would be utilized where the more reactive aryl bromide site undergoes cross-coupling.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species with an organic halide. libretexts.org It is widely used due to the mild reaction conditions and the low toxicity of the boron reagents. nih.gov The aryl chloride of the title compound could be coupled with an arylboronic acid under forcing conditions, but a more practical approach involves using a more reactive halide precursor.

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is known for its high functional group tolerance. nih.gov

Stille Coupling : This reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. libretexts.org

Table 2: Potential Cross-Coupling Strategies for Related Precursors

Coupling Reaction Precursor Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura 2-Bromo-6-chloroanisole Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Chloro-methoxy-biphenyl
Negishi 2-Bromo-6-chloroanisole Phenylzinc chloride Pd(P(t-Bu)₃)₂ Chloro-methoxy-biphenyl

Following the formation of the biphenyl (B1667301) core via these methods, subsequent benzylic bromination of the methyl group would yield the corresponding biphenyl derivatives.

Alkylation Reactions in the Synthesis of Complex Scaffolds

The most direct application of this compound in C-C bond formation is its use as an alkylating agent. The reactive bromomethyl group can be attacked by carbon nucleophiles, such as enolates or organometallic reagents, to form a new carbon-carbon bond. This strategy is effective for extending carbon chains or attaching the benzyl moiety to complex molecular frameworks. For instance, reaction with diethyl malonate in the presence of a base like sodium ethoxide yields the corresponding malonic ester derivative, which can be further manipulated synthetically.

Preparation of Functionalized Indoline (B122111) Scaffolds

Functionalized indoline frameworks are important structural motifs in medicinal chemistry. polimi.itresearchgate.net While direct examples are not prevalent, a plausible synthetic route to functionalized indolines using this compound can be designed. A common strategy involves the N-alkylation of a substituted aniline (B41778) with the benzyl bromide. The resulting N-benzylaniline intermediate can then undergo intramolecular cyclization. Methods such as palladium-catalyzed C-H activation/arylation or a Friedel-Crafts-type reaction could be employed to form the five-membered indoline ring, fusing the two aromatic components. This approach provides a modular route to novel indoline derivatives bearing the 3-chloro-2-methoxybenzyl substituent.

Development of Biphenyl and Related Polyaromatic Derivatives

The synthesis of biphenyl and related polyaromatic derivatives is a cornerstone of materials science and pharmaceutical development. rsc.org As outlined in section 4.2.1, palladium-catalyzed cross-coupling reactions are the premier methods for their construction. nih.gov The Suzuki-Miyaura coupling is particularly favored for its operational simplicity and environmental compatibility. nih.gov

By starting with a dihalogenated precursor like 1-bromo-3-chloro-2-methylbenzene, selective cross-coupling at the more reactive bromide position can be achieved. Coupling with a variety of aryl- and heteroarylboronic acids can generate a library of biphenyl compounds. Subsequent radical bromination of the benzylic methyl group with a reagent like N-bromosuccinimide (NBS) provides access to the final 4'-(bromomethyl)-biphenyl derivatives. google.comgoogle.com This two-step sequence allows for the systematic development of diverse polyaromatic structures.

Structure-Reactivity Relationships in Derivative Design

The reactivity of this compound is governed by the interplay of its functional groups, a concept central to derivative design.

Benzylic Bromide : The C-Br bond is the most reactive site for nucleophilic substitution. Its reactivity is enhanced by the adjacent benzene (B151609) ring, which stabilizes the partial positive charge that develops on the benzylic carbon in the SN2 transition state. This makes it an excellent electrophile for alkylation reactions.

Ortho-Methoxy Group : The methoxy (B1213986) group is located ortho to the bromomethyl group. Its electron-donating resonance effect (+R) increases the electron density of the aromatic ring. However, its inductive effect (-I) is electron-withdrawing. Sterically, its presence ortho to the reactive center may influence the approach of bulky nucleophiles or catalysts.

Meta-Chloro Group : The chlorine atom is positioned meta to the bromomethyl group. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org This deactivates the ring towards electrophilic aromatic substitution but can activate it towards certain types of nucleophilic aromatic substitution under harsh conditions. In cross-coupling reactions, the C-Cl bond is a potential reaction site, though significantly less reactive than a C-Br or C-I bond.

This electronic and steric profile dictates the regioselectivity and rate of derivatization reactions. For instance, the high reactivity of the benzylic position allows for selective alkylation without disturbing the aryl chloride. Conversely, to engage the aryl chloride in cross-coupling, more active catalyst systems and more forcing conditions are typically required. Understanding these relationships is crucial for designing efficient and selective syntheses of complex target molecules.

Strategic Applications in Organic Synthesis and Materials Science

Utility as a Building Block in Pharmaceutical Intermediate Synthesis

The structural motif of a substituted benzyl (B1604629) group is prevalent in a wide array of biologically active molecules. The compound 1-(Bromomethyl)-3-chloro-2-methoxybenzene serves as a key precursor for introducing the 2-chloro-6-methoxybenzyl fragment, which is found in several advanced pharmaceutical intermediates. Its primary role is as an alkylating agent, where the highly reactive bromomethyl group readily participates in nucleophilic substitution reactions with various heteroatoms like nitrogen, oxygen, or sulfur, facilitating the construction of complex molecular architectures.

Precursors for Advanced Active Pharmaceutical Ingredient (API) Synthesis

The 2-chloro-6-methoxybenzyl moiety, introduced via this compound, is a constituent of sophisticated molecules designed to interact with specific biological targets. Patent literature reveals its incorporation into compounds investigated as potent and selective inhibitors for various receptors and enzymes. For instance, this fragment is present in novel tetrahydroquinoline derivatives developed as P2X7 receptor antagonists, which are implicated in inflammatory disorders. google.com

Specific examples of advanced pharmaceutical candidates incorporating this structural unit are detailed in the table below. These compounds are often developed for complex therapeutic areas, including oncology and immunology. The 2-chloro-6-methoxybenzyl group is frequently appended to a core heterocyclic structure to modulate the compound's binding affinity and pharmacokinetic properties.

Table 1: Examples of Pharmaceutical Scaffolds Incorporating the 2-Chloro-6-methoxybenzyl Moiety

Target Class Example Compound Structure Therapeutic Area
P2X7 Receptor Antagonist (5S,8S)-N-(2-chloro-6-methoxybenzyl)-5-fluoro-8-hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxamide google.com Inflammatory Diseases
Chemokine Receptor Type 4 Inhibitor (S)-2-(tert-Butoxy)-2-(5-(2-(2-chloro-6-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)... googleapis.com HIV/AIDS, Cancer
CSF-1R Inhibitor N-(2-chloro-6-methoxybenzyl) substituted heterocyclic compounds googleapis.com Oncology, Inflammatory Disorders

The synthesis of these APIs typically involves the alkylation of a nitrogen atom within a core heterocyclic system using this compound. The presence of the chloro and methoxy (B1213986) substituents on the benzyl ring is crucial for optimizing interactions within the target protein's binding pocket.

Intermediates for Heterocyclic Compound Construction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. organic-chemistry.org this compound is an exemplary reagent for the N-alkylation of heterocyclic scaffolds, a fundamental step in drug development and medicinal chemistry. The reaction involves the nucleophilic attack of a nitrogen atom in a heterocyclic ring (such as a quinoline, isoquinoline, or triazole) on the electrophilic benzylic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond.

This reaction is a powerful tool for building molecular complexity. For example, the synthesis of the aforementioned tetrahydroquinoline and tetrahydroisoquinoline derivatives relies on this precise alkylation step to attach the benzyl moiety. google.comgoogleapis.com The general reaction scheme for N-alkylation is a cornerstone of synthetic organic chemistry, allowing for the systematic modification of lead compounds to enhance their efficacy and safety profiles. The process is adaptable to a wide range of nitrogen-containing heterocycles, making this compound a broadly applicable intermediate. google.com

Role in Agrochemical Development and Synthesis

In the field of agrochemicals, the discovery of novel pesticides with high efficacy and target specificity is critical. Substituted benzyl halides are important structural components and intermediates in the synthesis of modern insecticides, fungicides, and herbicides. google.comipindia.gov.in Research has demonstrated that benzyl bromide derivatives can possess strong intrinsic antibacterial and antifungal properties, making them attractive synthons for new agrochemical agents. ijpsonline.comgoogle.com

The 2-chloro-6-methoxybenzyl group derived from this compound has been incorporated into novel pesticidal compounds. A notable example is its use in the synthesis of 1-H-3-aryl-pyrrolidine-2,4-dione derivatives, which have been patented for their insecticidal and acaricidal activities. google.com In this context, the benzyl moiety is typically attached to a core active structure to enhance its biological activity and modulate its physical properties, such as environmental persistence and uptake by the target pest. Studies on related structures, such as N-(alkoxy)diphenyl ether carboxamide derivatives, have shown that the presence of halogenated benzyl groups can significantly enhance antifungal activity against various plant pathogens.

Application in the Synthesis of Advanced Polymers and Specialty Materials

Beyond life sciences, this compound is a valuable monomer and intermediate in materials science for the creation of functional polymers and liquid crystals. The reactive sites on the molecule allow for its incorporation into polymer backbones or as pendant groups, imparting specific electronic or self-assembling properties to the final material.

Precursors for Conjugated Polymers (e.g., Poly(p-phenylene vinylene) derivatives)

Conjugated polymers, such as Poly(p-phenylene vinylene) (PPV), are a class of organic materials with semiconductor properties that make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. googleapis.com The properties of these polymers can be finely tuned by attaching various substituent groups to the polymer backbone.

This compound is a suitable precursor for creating substituted PPV derivatives through polymerization methods like the Gilch or Wittig reactions. google.comgoogleapis.com In a typical Gilch polymerization, a bis(halomethyl)benzene derivative is treated with a strong base to form a p-xylylene intermediate, which then polymerizes. By using a substituted monomer like this compound, the 3-chloro-2-methoxyphenyl group can be incorporated as a pendant group along the PPV chain. These substituents disrupt chain packing, which can increase the polymer's solubility and influence its photophysical properties, such as the color of emitted light and fluorescence quantum yield. google.com

Table 2: Polymerization Routes for PPV Derivatives

Polymerization Method Description Relevance of Substituted Monomers
Gilch Polymerization Base-induced polymerization of bis(halomethyl)benzene monomers. Allows incorporation of functional groups like chloro and methoxy to tune solubility and electronic properties. google.comgoogle.com
Wittig Condensation Step-growth reaction between an aromatic dialdehyde (B1249045) and a benzylic phosphonium (B103445) salt. Enables precise control over the polymer structure and the introduction of various side groups. googleapis.com
Heck Coupling Palladium-catalyzed coupling of aromatic dihalides with divinylbenzene. A versatile method for creating alternating copolymers with well-defined structures under mild conditions.

Building Blocks for Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for modern displays (LCDs). The molecular structure of a compound dictates its ability to form liquid crystalline phases (mesophases). Rod-like molecules (calamitic mesogens) containing rigid core structures, often composed of linked phenyl rings, are common motifs.

The 3-chloro-2-methoxyphenyl unit, which can be derived from this compound, is a candidate for inclusion in the rigid core of new liquid crystalline materials. The introduction of lateral substituents, such as the chloro group, is a well-established strategy for modifying mesomorphic properties. Lateral groups can disrupt molecular packing, which often lowers the melting point and can influence the type and stability of the liquid crystal phase. The methoxy group, as an electron-donating terminal substituent, can also affect the molecule's polarity and intermolecular interactions. By reacting this compound with other aromatic cores, new Schiff bases or esters with potential liquid crystalline behavior can be synthesized.

Catalytic Applications and Ligand Precursor Roles

While direct catalytic applications of this compound are not extensively documented in publicly available scientific literature, its molecular structure, featuring a reactive bromomethyl group, positions it as a valuable precursor in the synthesis of ligands for catalysis. The reactivity of the benzylic bromide allows for its use in the formation of various types of ligands, which can then be coordinated with transition metals to create catalytically active complexes.

The primary role of this compound in this context is as an electrophile. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack, enabling the facile introduction of the 3-chloro-2-methoxyphenylmethyl moiety into a variety of molecular scaffolds. This versatility allows for the synthesis of a diverse range of potential ligands, including phosphines, N-heterocyclic carbenes (NHCs), and others, which are crucial in homogeneous catalysis.

Research into similarly structured benzyl bromides demonstrates their utility in forming phosphine (B1218219) ligands through reactions with phosphides or secondary phosphines. nih.gov These phosphine ligands are a cornerstone of catalysis, finding application in a wide array of transformations such as cross-coupling reactions. The steric and electronic properties of the resulting phosphine ligand, influenced by the chloro and methoxy substituents on the aromatic ring of the parent compound, can be finely tuned to modulate the activity and selectivity of the final catalyst.

Furthermore, benzyl halides are common starting materials for the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.org The typical synthetic route involves the N-alkylation of an imidazole (B134444) or a related heterocyclic compound with the benzyl bromide derivative. Subsequent deprotonation yields the free carbene, which can be coordinated to a metal center. NHCs are highly effective ligands, known for forming robust metal complexes that exhibit high catalytic activity in reactions like olefin metathesis and cross-coupling. scripps.edufujifilm.com

Based on the general reactivity of substituted benzyl bromides, the potential applications of ligands derived from this compound are summarized in the table below.

Ligand TypePotential Synthetic Route from this compoundPotential Catalytic Applications of Metal Complexes
Phosphine LigandsReaction with metal phosphides (e.g., KPPh₂) or secondary phosphines (e.g., HPPh₂)Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, hydroformylation
N-Heterocyclic Carbene (NHC) LigandsN-alkylation of an N-heterocyclic compound (e.g., imidazole) followed by deprotonationOlefin metathesis, palladium-catalyzed cross-coupling, C-H activation
Amine and Schiff Base LigandsReaction with primary or secondary amines to form substituted benzylamines, which can be further functionalizedOxidation reactions, asymmetric catalysis

Spectroscopic Characterization and Computational Analysis

Structural Elucidation through Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for confirming the molecular structure, verifying purity, and understanding the electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ) would indicate the electronic environment of each proton, and spin-spin coupling patterns would reveal connectivity between adjacent, non-equivalent protons.

¹³C NMR: A carbon-13 NMR spectrum would provide the number of unique carbon environments. Signals would be expected for the aromatic carbons, the methylene carbon, and the methoxy carbon. The chemical shifts would be characteristic of their bonding and substitution.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Currently, no published ¹H, ¹³C, or 2D-NMR spectra are available for 1-(Bromomethyl)-3-chloro-2-methoxybenzene.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₈H₈BrClO), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The distinct isotopic pattern caused by the presence of bromine and chlorine atoms would serve as a definitive confirmation of the compound's elemental composition.

Specific experimental HRMS data for this compound have not been reported in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Cl and C-Br stretching vibrations.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. Substituted benzenes typically exhibit characteristic absorption bands in the ultraviolet region. The spectrum would help in understanding the electronic structure of the conjugated aromatic system.

Detailed experimental IR and UV-Vis spectral data for this compound are not currently available.

Computational Chemistry and Mechanistic Modeling

Theoretical calculations are used to predict and understand molecular properties, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to:

Optimize the molecule's three-dimensional geometry.

Predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) to compare with experimental data.

Calculate electronic properties like molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack.

Determine the energies of frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity.

A search of computational chemistry literature did not yield any specific DFT studies performed on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:

The preferred conformations of the molecule, particularly the orientation of the methoxy and bromomethyl groups relative to the benzene (B151609) ring.

The nature and strength of intermolecular interactions in condensed phases (liquid or solid state).

No published molecular dynamics simulation studies for this compound were found.

While the chemical structure of this compound is known, a significant gap exists in the scientific literature regarding its detailed empirical and theoretical characterization. The fundamental spectroscopic and computational data necessary for a complete scientific profile—including NMR, HRMS, IR, UV-Vis, DFT, and MD simulation results—are not publicly available at this time. The generation of such data through future research would be invaluable for enabling the effective use of this compound in synthetic chemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is instrumental in the rational design of new, more potent analogs of a lead compound like "this compound". google.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. wikipedia.org

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

For the design of analogs of "this compound," a QSAR study would involve synthesizing a series of derivatives with variations in the substitution pattern on the benzene ring or modifications to the bromomethyl and methoxy groups. The biological activity of these analogs would then be evaluated in a relevant assay.

Key Molecular Descriptors in QSAR for Halogenated Aromatic Compounds:

Descriptor ClassExamplesRelevance
Electronic Hammett constants (σ), Dipole moment, HOMO/LUMO energiesDescribe the electronic environment of the molecule, influencing interactions with biological targets.
Steric Molar refractivity (MR), Taft steric parameters (Es), van der Waals volumeAccount for the size and shape of the molecule, which can affect its binding to a receptor.
Hydrophobic Log P (octanol-water partition coefficient)Quantifies the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Connectivity indices, Shape indicesDescribe the branching and overall topology of the molecular structure.

By analyzing the resulting QSAR model, researchers can identify which molecular properties are most important for the desired biological activity. For instance, the model might reveal that increasing the hydrophobicity at a certain position or introducing an electron-donating group at another position enhances the activity. This information can then be used to guide the design of new analogs with improved potency. For halogenated aromatic compounds, QSAR models have been successfully applied to predict their binding affinity to receptors and their potential toxicity. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(Bromomethyl)-3-chloro-2-methoxybenzene, and how do reaction conditions influence product purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a methoxy group at position 2 of a chloro-bromo precursor (e.g., 3-chloro-2-methoxybenzyl alcohol) with a bromomethyl group using HBr or PBr₃. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 mechanisms .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like elimination .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) resolves intermediates, with GC-MS or HPLC monitoring purity (>95%) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct signals for bromomethyl (δ ~4.3–4.5 ppm, singlet) and methoxy (δ ~3.8 ppm) groups. Aromatic protons show splitting patterns dependent on substitution (e.g., meta-chloro vs. para-bromo) .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.9 for C₈H₇BrClO) and isotopic patterns for Br/Cl .
  • IR Spectroscopy : Stretching frequencies for C-Br (~600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials at 2–4°C under inert gas (Ar/N₂) to prevent bromine loss or hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to acute toxicity risks (respiratory irritation, CNS effects) .
  • Decomposition : Monitor for discoloration (yellowing indicates degradation); TGA analysis reveals thermal stability up to 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer: The bromomethyl group undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in THF enables aryl-aryl bonding, while bulky ligands (e.g., XPhos) suppress β-hydride elimination .
  • Steric Effects : The 2-methoxy group directs electrophilic substitution, but steric hindrance at position 1 may reduce coupling yields (optimize via DFT calculations) .
  • Contradictions : Conflicting reports on regioselectivity (para vs. ortho addition) suggest solvent polarity and temperature modulate outcomes .

Q. How does this compound serve as a precursor in drug discovery, particularly for kinase inhibitors?

Methodological Answer:

  • Functionalization : The bromomethyl group is replaced with pharmacophores (e.g., amines, thiols) to generate bioactive analogs. For example, reacting with piperazine yields a scaffold for EGFR inhibitors .
  • Structure-Activity Relationships (SAR) : Substituents at position 3 (chloro) and 2 (methoxy) enhance lipophilicity (logP ~2.8), critical for blood-brain barrier penetration in CNS targets .
  • Biological Testing : In vitro assays (IC₅₀) against kinase panels (e.g., JAK2, BTK) require HPLC-purified intermediates to avoid false positives .

Q. What strategies resolve contradictions in reported reaction yields for bromomethyl-substituted aromatics?

Methodological Answer:

  • DoE Optimization : Design of Experiments (DoE) evaluates interactions between variables (e.g., catalyst loading, solvent ratio). For example, a 2³ factorial design identified DMF/H₂O (9:1) as optimal for SNAr reactions .
  • Side-Reaction Analysis : GC-MS traces reveal byproducts like demethylated (via HBr) or dimerized species (via radical pathways). Additives (e.g., BHT) suppress radicals .
  • Computational Validation : DFT studies (e.g., Gaussian 16) model transition states to predict regioselectivity and validate experimental yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.